![molecular formula C5H11ClFNO2S B2386385 (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride CAS No. 2126160-86-7](/img/structure/B2386385.png)
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride
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Overview
Description
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H11ClFNO2S and a molecular weight of 203.66 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methanesulfonyl fluoride group. This compound is typically used in various chemical and biological research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride involves the reaction of pyrrolidine with methanesulfonyl fluoride in the presence of a suitable base. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups, while oxidation and reduction reactions result in changes to the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry
Inhibition of Enzymatic Activity:
One of the primary applications of (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is as an inhibitor of specific enzymes. Sulfonyl fluorides, including this compound, are known to act as covalent inhibitors of serine hydrolases, which play critical roles in various biological processes. For instance, the compound has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter regulation. This inhibition can lead to enhanced levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .
Case Study: Alzheimer's Disease
Clinical trials have indicated that methanesulfonyl fluoride derivatives can effectively reduce symptoms associated with Alzheimer's disease. In Phase II trials, this compound demonstrated a favorable safety profile and significant efficacy in improving cognitive function in patients .
Chemical Biology
Target Identification:
The compound is utilized in chemical proteomic workflows to identify and validate protein targets. By screening sulfonyl fluoride probes against various biological systems, researchers can uncover novel therapeutic targets. For example, studies have shown that specific sulfonyl fluorides can selectively inhibit enzymes involved in the glycosylphosphatidylinositol biosynthetic pathway, which is crucial for the survival of certain pathogens like Trypanosoma brucei .
Case Study: Trypanosoma brucei Inhibitors
Recent research highlighted the development of a unified synthesis method for diverse sulfonyl fluoride probes that effectively inhibited Trypanosoma brucei. The study utilized this compound as a key component in screening assays to identify potent inhibitors against this parasite responsible for African sleeping sickness .
Synthetic Chemistry
Synthesis of Chirality:
The compound has been employed in synthetic pathways aimed at introducing chirality into various organic molecules. Its ability to participate in stereoselective reactions allows chemists to create compounds with specific configurations that are important for biological activity .
Data Table: Synthesis Pathways Using this compound
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Pictet–Spengler | TFA, RT | 67 | |
Coupling Reactions | Mass-directed HPLC purification | 93 | |
Microwave-assisted | THF/EtOH/H2O mixture | 50 |
Biochemical Research
Inhibition Studies:
Research has demonstrated that this compound can selectively inhibit various hydrolases involved in lipid metabolism and signaling pathways. This selectivity is crucial for developing targeted therapies for metabolic disorders .
Case Study: Fatty Acid Amide Hydrolase Inhibition
A study investigated the inhibitory effects of sulfonyl fluorides on fatty acid amide hydrolase, revealing that these compounds could modulate endocannabinoid signaling pathways effectively. The findings suggest potential therapeutic applications in pain management and inflammation control .
Mechanism of Action
The mechanism of action of (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- (Pyrrolidin-3-yl)methanesulfonyl chloride
- (Pyrrolidin-3-yl)methanesulfonyl bromide
- (Pyrrolidin-3-yl)methanesulfonyl iodide
Uniqueness
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability compared to its chloride, bromide, and iodide counterparts. This uniqueness makes it particularly valuable in specific synthetic and research applications .
Biological Activity
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C₅H₁₁ClFNO₂S and a molecular weight of 203.66 g/mol. The presence of the pyrrolidine ring and the methanesulfonyl fluoride moiety contributes to its unique reactivity and potential biological interactions.
The mechanism of action of this compound primarily involves its electrophilic nature, allowing it to interact with nucleophilic sites on various biomolecules. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may act as a covalent modifier, inhibiting enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system .
- Modification of Protein Function : By reacting with specific amino acid residues, it can alter protein functions, potentially leading to therapeutic effects.
Biological Activity and Research Findings
Research has highlighted several key areas regarding the biological activity of this compound:
Inhibition Studies
- FAAH Inhibition : Studies have shown that sulfonyl fluorides, including this compound, exhibit potent inhibition of FAAH. This inhibition is significant for developing treatments targeting pain and inflammation through modulation of endocannabinoid levels .
- Anticancer Potential : Preliminary investigations suggest that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, similar piperidine derivatives have shown cytotoxicity in various cancer cell lines .
Case Studies
- Study on Antiproliferative Activity : A study assessed the antiproliferative effects of pyrrolidine derivatives in pancreatic ductal adenocarcinoma (PDAC) models. The results indicated promising IC₅₀ values, suggesting that modifications in the pyrrolidine structure could enhance anticancer activity .
Data Table: Biological Activity Overview
Future Directions
Research into this compound is expanding, with potential applications in drug development focusing on its ability to modulate enzyme activity and influence cellular pathways. Future studies may explore:
- Structural Modifications : Investigating how changes in the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to validate in vitro findings and assess therapeutic efficacy.
Properties
IUPAC Name |
pyrrolidin-3-ylmethanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5-1-2-7-3-5;/h5,7H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVZXFVLYREUGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CS(=O)(=O)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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